2-[(2-Chlorobenzoyl)amino]-5-methylbenzoic acid
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Overview
Description
2-[(2-Chlorobenzoyl)amino]-5-methylbenzoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a carbonyl group, and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzoyl)amino]-5-methylbenzoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzoyl)amino]-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-[(2-Chlorobenzoyl)amino]-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzoyl)amino]-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzoic acid: Similar structure but lacks the carbonyl group.
2-Amino-5-methylbenzoic acid: Similar structure but lacks the chlorophenyl group.
2-Chlorobenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
2-[(2-Chlorobenzoyl)amino]-5-methylbenzoic acid is unique due to the presence of both the chlorophenyl and carbonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12ClNO3 |
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Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c1-9-6-7-13(11(8-9)15(19)20)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)(H,19,20) |
InChI Key |
HPGFARNPEWZQDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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